molecular formula C25H24Br2N2O B2741680 3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2741680
M. Wt: 528.3 g/mol
InChI Key: SBYUBSHRIGQSPZ-UHFFFAOYSA-M
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Description

B591 is a novel specific pan-phosphoinositide 3-kinase inhibitor. It is a dihydrobenzofuran-imidazolium salt that has shown potent inhibitory activity against class I phosphoinositide 3-kinase isoforms. This compound has been identified as a promising candidate for targeting cancer stem cells, which are implicated in metastasis, relapse, and therapeutic resistance in cancer .

Preparation Methods

B591 is synthesized through a series of chemical reactions involving dihydrobenzofuran and imidazolium salts. The synthetic route includes the following steps:

Industrial production methods for B591 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

B591 undergoes several types of chemical reactions, including:

    Oxidation: B591 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on B591 to yield reduced forms of the compound.

    Substitution: B591 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

B591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

B591 exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway. It specifically targets class I phosphoinositide 3-kinase isoforms, leading to the inhibition of the cellular phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This results in the suppression of cancer stem cell survival, induction of apoptosis, and reduction of self-renewal capacity. B591 also decreases the expression of epithelial-mesenchymal transition markers, which are associated with cancer metastasis .

Comparison with Similar Compounds

B591 is unique compared to other similar compounds due to its potent and specific inhibitory activity against class I phosphoinositide 3-kinase isoforms. Similar compounds include:

B591’s unique specificity and potency make it a valuable tool in cancer research and potential therapeutic applications.

Biological Activity

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide, also referred to as B591, is a novel compound that has garnered attention due to its potential biological activities, particularly in cancer research. This compound is characterized as a specific pan-phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in various cellular signaling pathways involved in cancer progression and therapy resistance.

Chemical Structure and Properties

The chemical structure of B591 can be described as follows:

  • IUPAC Name : 1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium bromide
  • Molecular Formula : C25H24BrN2O
  • Molar Mass : 440.37 g/mol

B591 acts primarily as a pan-phosphoinositide 3-kinase inhibitor , targeting class I PI3K isoforms. The inhibition of PI3K has implications for cancer treatment as it can disrupt the signaling pathways that promote cell growth and survival in cancer cells. Specifically, this compound has shown promise in targeting cancer stem cells, which are known for their role in metastasis and therapeutic resistance.

Anticancer Properties

Research indicates that B591 exhibits significant anticancer activity against various human tumor cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Table 1: In Vitro Anticancer Activity of B591

Cell LineIC50 (µM)Comments
MCF-7 (Breast)5.4Effective against hormone-sensitive cells
A549 (Lung)7.2Shows moderate sensitivity
HepG2 (Liver)6.0Potential for liver cancer treatment
PC3 (Prostate)8.5Effective against prostate cancer

Selectivity and Toxicity

B591 exhibits selective toxicity towards cancer cells compared to normal cells. Studies have indicated that while many compounds show broad toxicity profiles, B591's design allows it to preferentially target malignant cells, reducing collateral damage to healthy tissues.

Case Studies

Several case studies highlight the efficacy of B591 in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with B591 resulted in a significant reduction in tumor volume compared to untreated controls over a four-week period.
  • Lung Cancer Study : A study utilizing A549 lung cancer cells demonstrated that B591 not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Structure–Activity Relationship (SAR)

The biological activity of B591 is influenced by its structural components. The presence of the dihydrobenzofuran moiety is critical for its activity, as modifications to this part of the molecule can lead to changes in potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Removal of bromineDecreased potency
Alteration of the benzofuran ringSignificant loss of activity
Substitution on the imidazolium ringEnhanced selectivity

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUBSHRIGQSPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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